molecular formula C16H27NO4 B14574973 1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione CAS No. 61274-12-2

1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14574973
CAS No.: 61274-12-2
M. Wt: 297.39 g/mol
InChI Key: FBTVCENDPQWNEO-UHFFFAOYSA-N
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Description

1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2-pentylheptanoic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylheptanoyl group can be replaced by other functional groups.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield pyrrolidine-2,5-dione and 2-pentylheptanoic acid.

Scientific Research Applications

1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

1-[(2-Pentylheptanoyl)oxy]pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2,5-dione: A simpler compound with similar structural features but lacking the pentylheptanoyl group.

    N-Methylpyrrolidine-2,5-dione: Another derivative with a methyl group attached to the nitrogen atom.

    Pyrrolidine-2-one: A related compound with a different oxidation state.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

CAS No.

61274-12-2

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-pentylheptanoate

InChI

InChI=1S/C16H27NO4/c1-3-5-7-9-13(10-8-6-4-2)16(20)21-17-14(18)11-12-15(17)19/h13H,3-12H2,1-2H3

InChI Key

FBTVCENDPQWNEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)C(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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